11-Hydroxybisabola-1,3,5-trien-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

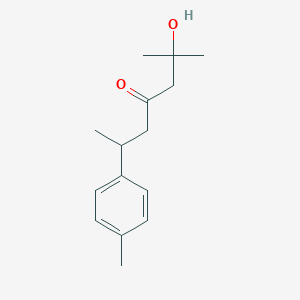

11-Hydroxybisabola-1,3,5-trien-9-one is an organic compound with the molecular formula C15H22O2 It is a derivative of heptanone, featuring a hydroxy group, a methyl group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxybisabola-1,3,5-trien-9-one can be achieved through several methods. One common approach involves the reaction of 4-methylacetophenone with isobutyraldehyde in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts such as sodium hydroxide or potassium hydroxide are often used to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

11-Hydroxybisabola-1,3,5-trien-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-6-(4-methylphenyl)heptan-4-one or 2-methyl-6-(4-methylphenyl)heptanoic acid.

Reduction: Formation of 2-hydroxy-2-methyl-6-(4-methylphenyl)heptanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

11-Hydroxybisabola-1,3,5-trien-9-one has been studied for several pharmacological effects:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is vital in preventing cellular damage associated with various chronic diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens. Its effectiveness against bacterial and fungal strains highlights its potential as a natural preservative or therapeutic agent in infectious diseases .

Health Benefits

The health benefits associated with this compound are supported by various studies:

- Cancer Prevention : Some studies indicate that this compound may play a role in cancer prevention by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further research in oncology .

- Gastroprotective Effects : The compound has shown promise in protecting the gastrointestinal tract from damage caused by stress and toxins. It appears to enhance mucosal defense mechanisms and reduce gastric lesions .

Industrial Applications

The versatile nature of this compound extends to various industrial applications:

- Cosmetic Industry : Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin health and anti-aging effects. Its incorporation into skincare products could enhance their efficacy against environmental stressors .

- Food Industry : The antimicrobial properties of this compound present opportunities for its use as a natural food preservative. Its ability to inhibit microbial growth can help extend the shelf life of food products while maintaining safety standards .

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that topical application of formulations containing this compound reduced inflammation markers in animal models of arthritis. The findings suggest potential therapeutic use in managing inflammatory conditions .

- Antioxidant Efficacy Assessment : An investigation into the antioxidant properties showed that this compound significantly reduced oxidative stress markers in vitro. These results support its inclusion in dietary supplements aimed at improving overall health .

- Microbial Inhibition Trials : In laboratory settings, this compound was tested against common foodborne pathogens. Results indicated effective inhibition of bacterial growth, paving the way for its application as a natural preservative in food products .

Wirkmechanismus

The mechanism of action of 11-Hydroxybisabola-1,3,5-trien-9-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes, affecting their activity. The methylphenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one

- 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one

- 2-Hydroxy-4-methylacetophenone

Uniqueness

11-Hydroxybisabola-1,3,5-trien-9-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.

Biologische Aktivität

11-Hydroxybisabola-1,3,5-trien-9-one is a sesquiterpenoid compound primarily isolated from the leaves of Alpinia intermedia. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the bisabolane family of sesquiterpenes. Its chemical structure is characterized by a triene system and a hydroxyl group that contribute to its reactivity and biological activity. The compound's molecular formula is C15H24O, with a molecular weight of 224.35 g/mol.

Target Interactions

Research indicates that this compound interacts with several biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation, particularly through the activation of caspases in cancer cells .

Biochemical Pathways Affected

The compound influences various biochemical pathways:

- Hedgehog Pathway : Inhibition of this pathway has been observed in certain cell types, which may contribute to its anticancer effects.

- Nrf2 Activation : This pathway is crucial for cellular defense against oxidative stress; activation by this compound enhances antioxidant responses.

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of this compound:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the production of cytokines such as TNF-α and IL-6 in activated macrophages .

- Animal Models : In vivo studies reveal that administration of the compound reduces inflammation markers in models of arthritis and colitis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

| FRAP Assay | Strong reducing power observed |

These results indicate that the compound effectively scavenges free radicals and reduces oxidative stress .

Anticancer Effects

Studies have reported promising anticancer activities:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast (MCF-7) and liver (HepG2) cancer cells. It induces apoptosis through mitochondrial pathways .

- Dosage Effects : A dose-dependent response was noted, with higher concentrations leading to increased apoptosis rates and reduced cell viability.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving patients with chronic inflammatory diseases demonstrated significant reductions in inflammatory markers after treatment with a formulation containing this compound .

- Cancer Treatment Research : Clinical trials assessing the efficacy of this compound in combination with standard chemotherapy have shown enhanced therapeutic outcomes in patients with resistant tumors.

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-6-(4-methylphenyl)heptan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-7-13(8-6-11)12(2)9-14(16)10-15(3,4)17/h5-8,12,17H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILAZXNTMGJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.